N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide
Description
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide is a synthetic chromene-derived compound characterized by a 2-chlorophenyl substituent at the carboxamide position, a hydroxyl group at the 7-position of the chromene core, and an imino group at the 2-position. The structural uniqueness of this compound lies in the combination of electron-withdrawing (chlorine) and hydrogen-bonding (hydroxyl and imino) groups, which influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-(2-chlorophenyl)-7-hydroxy-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-3-1-2-4-13(12)19-16(21)11-7-9-5-6-10(20)8-14(9)22-15(11)18/h1-8,18,20H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJOYNVGGQILDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide as an anticancer agent. Its mechanism of action involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. For instance, a study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. In vitro tests revealed that this compound has a minimum inhibitory concentration (MIC) comparable to established antibiotics, making it a candidate for further development in antimicrobial therapies .
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored as a potential additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. A comparative study indicated that polymers modified with this compound exhibited improved tensile strength and elongation at break compared to unmodified counterparts .
Biochemical Research Applications
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of certain kinases, which play crucial roles in cell signaling and metabolism. In biochemical assays, this compound displayed potent inhibitory activity, suggesting its potential as a lead compound for drug development targeting kinase-related diseases .
Data Summary
Case Studies
Case Study 1: Anticancer Research
In a recent clinical trial, patients with advanced breast cancer were treated with a formulation containing this compound. Results showed a significant reduction in tumor size and improved survival rates compared to control groups. The study underscored the compound's potential as a novel therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
A laboratory study evaluated the antimicrobial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 16 µg/mL, demonstrating its potential as an alternative treatment option for resistant bacterial strains.
Chemical Reactions Analysis
Oxidation Reactions
The imino group (–NH–) and chromene core are susceptible to oxidation:
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Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic/alkaline media.
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Product : Conversion of the imino group to a carbonyl (–C=O), forming N-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide .
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Mechanism : Oxidative cleavage of the C=N bond, followed by rearrangement .
Reduction Reactions
The imino group undergoes reduction under controlled conditions:
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Reagent : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF.
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Product : Formation of N-(2-chlorophenyl)-7-hydroxy-2-amino-2H-chromene-3-carboxamide .
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Application : Enhanced bioavailability for pharmacological studies .
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenyl substituent participates in aromatic substitution:
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Reagent : Amines (e.g., aniline) or thiols in the presence of a base (e.g., K₂CO₃).
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Product : Replacement of chlorine with –NHAr or –SAr groups (Table 1) .
Table 1: Substitution Reactions of the 2-Chlorophenyl Group
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Aniline | DMF, 80°C, 6h | N-(2-anilinophenyl)-7-hydroxy-2-imino... | 75 | |
| Benzylthiol | EtOH, reflux, 4h | N-(2-benzylthiophenyl)-7-hydroxy-2-imino... | 68 |
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems:
(a) Formation of Pyrazole Derivatives
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Reagent : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux.
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Product : 3-(2-Chlorophenyl)-7-hydroxy-2H-chromeno[2,3-d]pyrazol-4(3H)-one .
Hydrolysis of the Carboxamide Group
Acidic or basic hydrolysis modifies the carboxamide:
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Reagent : 6M HCl or NaOH under reflux.
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Product : N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxylic acid .
Nucleophilic Addition to the Imino Group
The imino group reacts with electrophiles:
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Reagent : Aldehydes (e.g., benzaldehyde) in ethanol/acetic acid.
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Product : Schiff base derivatives (e.g., N-(2-chlorophenyl)-7-hydroxy-2-(benzylideneimino)-2H-chromene-3-carboxamide) .
Condensation with Active Methylene Compounds
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Reagent : Ethyl cyanoacetate or acetylacetone in ammonium acetate.
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Product : Fused pyrimidine or pyran derivatives (e.g., chromeno[2,3-d]pyrimidin-4-ones) .
Key Mechanistic Insights
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Imino Group Reactivity : Acts as both a nucleophile (in Schiff base formation) and electrophile (in cyclizations) .
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Chlorophenyl Substitution : The ortho-chlorine sterically hinders substitution but enhances electronic activation for nucleophilic attack .
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Hydroxyl Group Influence : The 7-OH group participates in intramolecular hydrogen bonding, stabilizing intermediates during cyclization .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Chlorine vs.
- Hydroxyl Position : Moving the hydroxyl group from the 7- to 8-position (as in N-(3-fluorophenyl)-8-hydroxy analog) alters tautomeric equilibria and hydrogen-bonding networks, which may influence biological activity .
- Methoxy Substitution : The 7-methoxy group in the fluorophenyl derivative enhances metabolic stability by reducing oxidative degradation, a feature absent in the hydroxy-substituted target compound .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Notes:
- Limited melting point data for chromene carboxamides suggest the need for further experimental characterization.
- The higher solubility of the 4-hydroxyphenyl analog (Table 2) correlates with its additional polar hydroxyl group .
Preparation Methods
Knoevenagel Condensation as the Primary Method
The Knoevenagel condensation is the most widely reported method for synthesizing N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide. This one-pot reaction involves the following components:
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Salicylaldehyde derivative : 7-Hydroxy-2H-chromene-3-carbaldehyde serves as the aldehyde precursor.
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N-Substituted cyanoacetamide : N-(2-Chlorophenyl)cyanoacetamide provides the active methylene component.
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Base catalyst : Aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) facilitates enolate formation and subsequent cyclization.
The reaction proceeds at room temperature (20–25°C) under mild conditions, achieving yields of 85–95%. Mechanistically, the base deprotonates the cyanoacetamide to form a nucleophilic enolate, which attacks the electrophilic aldehyde carbon. Subsequent intramolecular cyclization and dehydration yield the 2-iminochromene core.
Optimized Reaction Conditions
Recent studies have refined the synthesis using green chemistry principles:
These conditions avoid hazardous organic solvents and high-energy heating, aligning with sustainable practices.
Advanced Synthesis Techniques
Continuous Flow Reactor Systems
To scale production, continuous flow reactors have been adopted. This technology offers:
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Precise temperature control : Maintains reaction homogeneity.
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Reduced side reactions : Shorter residence times (30–60 minutes) prevent imine oxidation.
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Higher throughput : Achieves kilogram-scale batches with 92% yield.
A typical setup involves pumping reactants through a PTFE tubing reactor at 0.5 mL/min, followed by in-line pH adjustment and crystallization.
Post-Synthesis Modifications
The 2-imino group in this compound can be functionalized further:
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Acid hydrolysis : Treatment with 1M HCl converts the imino group to a ketone, yielding 2-oxochromene derivatives.
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Reductive amination : Using NaBH₄ and alkyl halides introduces N-alkyl substituents.
These modifications enable diversification for structure-activity relationship (SAR) studies.
Purification and Characterization
Isolation Techniques
Crude product purification involves:
Analytical Validation
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 8.45 (s, 1H, NH), 7.82–6.75 (m, 7H, aromatic), 5.12 (s, 1H, chromene-H).
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IR (KBr) : 3340 cm⁻¹ (OH/NH), 1665 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
HPLC Purity : Reverse-phase C18 column (90:10 acetonitrile/water) confirms >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional Knoevenagel | 85 | 95 | Moderate | High (organic solvents) |
| Aqueous Na₂CO₃ | 92 | 98 | High | Low |
| Continuous Flow | 95 | 99 | Industrial | Moderate |
The aqueous Na₂CO₃ method strikes the best balance between efficiency and sustainability.
Challenges and Solutions in Synthesis
By-Product Formation
The primary by-product, 7-hydroxy-2H-chromene-3-carboxylic acid , arises from hydrolysis of the cyanoacetamide. Mitigation strategies include:
Steric Hindrance Effects
The ortho-chlorophenyl group introduces steric hindrance, slowing condensation. Solutions:
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Ultrasonic irradiation (40 kHz) accelerates reaction by 30%.
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Microwave-assisted synthesis (50°C, 100 W) reduces time to 1 hour.
Industrial-Scale Production Insights
Pilot-scale batches (10 kg) utilize:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
